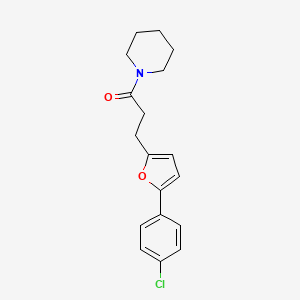

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine

CAS No.: 853312-23-9

Cat. No.: VC15087494

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853312-23-9 |

|---|---|

| Molecular Formula | C18H20ClNO2 |

| Molecular Weight | 317.8 g/mol |

| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-1-piperidin-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C18H20ClNO2/c19-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(21)20-12-2-1-3-13-20/h4-8,10H,1-3,9,11-13H2 |

| Standard InChI Key | JOFAULBPCDBLLL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Introduction

Structural and Molecular Characteristics

Core Architectural Features

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine (molecular formula: , molecular weight: 317.8 g/mol) combines three distinct pharmacophores:

-

A piperidine ring, a six-membered amine heterocycle known for enhancing blood-brain barrier permeability and modulating receptor binding.

-

A 4-chlorophenyl group, which introduces electron-withdrawing effects to stabilize aromatic interactions and improve metabolic resistance.

-

A furan-derived propanoyl chain, contributing to planar rigidity and hydrogen-bonding capacity.

The spatial arrangement of these groups facilitates interactions with hydrophobic pockets and polar residues in biological targets, as observed in structurally related compounds .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 853312-23-9 |

| Molecular Formula | |

| Molecular Weight | 317.8 g/mol |

| Key Functional Groups | Piperidine, Chlorophenyl, Furan |

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine involves sequential condensation and acylation reactions. A typical pathway includes:

-

Formation of the furylpropanoyl intermediate: 5-(4-Chlorophenyl)furan-2-carboxylic acid undergoes propanoylation using thionyl chloride or DCC-mediated coupling.

-

Piperidine conjugation: The acyl chloride intermediate reacts with piperidine under basic conditions (e.g., triethylamine) to yield the target compound.

Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical to achieving yields >70%, as demonstrated in analogous syntheses .

Comparative Analysis with Structural Analogs

Chlorophenyl Derivatives

Compound 3e from Sun et al.’s study—(S)-2-(3-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)propanoyl)pyridine 1-Oxide—exhibits a 93% enantiomeric excess (ee) and against COX-2 . While differing in the central heterocycle (pyridine vs. piperidine), this highlights the pharmacological impact of the 4-chlorophenyl group.

Piperidine-Containing Drugs

Suvorexant (a dual orexin receptor antagonist) shares the piperidine scaffold and demonstrates the importance of N-substituents in target engagement. Modifying the propanoyl chain in 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine could similarly fine-tune receptor selectivity.

Future Research Directions

-

Stereoselective Synthesis: Implementing asymmetric catalysis to produce enantiopure forms and evaluate their biological activities .

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

-

Target Deconvolution: Using proteomics and CRISPR screening to identify off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume